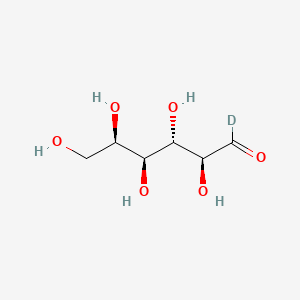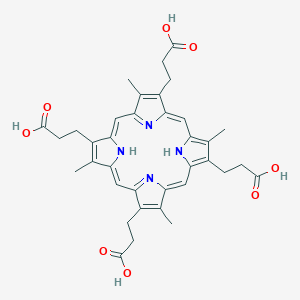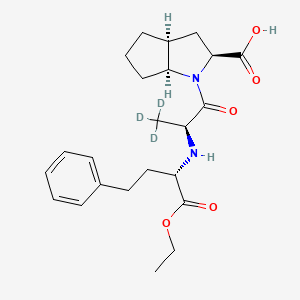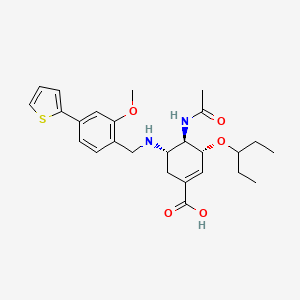
Neuraminidase-IN-10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neuraminidase-IN-10 is a compound known for its inhibitory effects on the enzyme neuraminidase. Neuraminidase is a glycoside hydrolase enzyme that cleaves the glycosidic linkages of neuraminic acids. This enzyme is crucial in the life cycle of influenza viruses, aiding in the release of new viral particles from infected cells. Neuraminidase inhibitors, such as this compound, are therefore significant in the treatment and prevention of influenza infections .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Neuraminidase-IN-10 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes the purification of the compound through techniques such as crystallization and chromatography. Quality control measures are implemented to ensure the final product meets the required standards .
化学反応の分析
Types of Reactions
Neuraminidase-IN-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines .
科学的研究の応用
Neuraminidase-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of glycoside hydrolase enzymes and to develop new synthetic methodologies.
Biology: Employed in research on viral life cycles, particularly influenza viruses, to understand the role of neuraminidase in viral replication and spread.
Medicine: Investigated as a potential therapeutic agent for the treatment of influenza and other viral infections. It is also used in the development of diagnostic assays for detecting neuraminidase activity.
Industry: Utilized in the production of antiviral drugs and in the development of new pharmaceuticals targeting neuraminidase
作用機序
Neuraminidase-IN-10 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby inhibiting its activity. This prevents the cleavage of sialic acid residues from glycoproteins and glycolipids on the surface of host cells and viral particles. As a result, the release of new viral particles from infected cells is blocked, limiting the spread of the infection .
類似化合物との比較
Similar Compounds
Similar compounds to Neuraminidase-IN-10 include:
Oseltamivir: A widely used neuraminidase inhibitor for the treatment of influenza.
Zanamivir: Another neuraminidase inhibitor used in the treatment of influenza.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza infections
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against neuraminidase. It has been shown to be effective against various strains of influenza viruses, including those resistant to other neuraminidase inhibitors. This makes it a valuable compound in the ongoing efforts to combat influenza and other viral infections .
特性
分子式 |
C26H34N2O5S |
|---|---|
分子量 |
486.6 g/mol |
IUPAC名 |
(3R,4R,5S)-4-acetamido-5-[(2-methoxy-4-thiophen-2-ylphenyl)methylamino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C26H34N2O5S/c1-5-20(6-2)33-23-14-19(26(30)31)12-21(25(23)28-16(3)29)27-15-18-10-9-17(13-22(18)32-4)24-8-7-11-34-24/h7-11,13-14,20-21,23,25,27H,5-6,12,15H2,1-4H3,(H,28,29)(H,30,31)/t21-,23+,25+/m0/s1 |
InChIキー |
AEQWUSSTTYLLFR-QQKQFIJSSA-N |
異性体SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=C(C=C(C=C2)C3=CC=CS3)OC)C(=O)O |
正規SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=C(C=C(C=C2)C3=CC=CS3)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


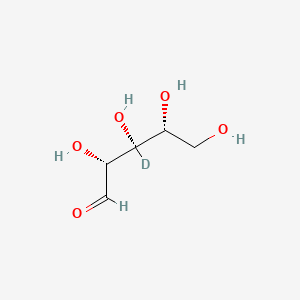
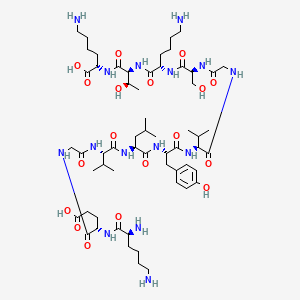

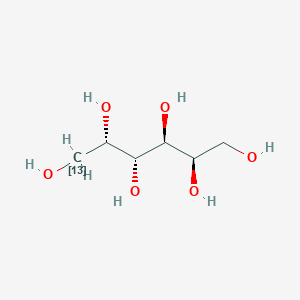
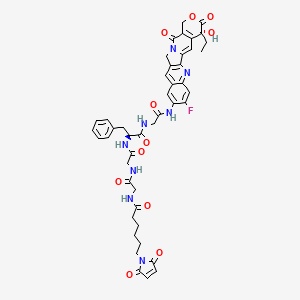
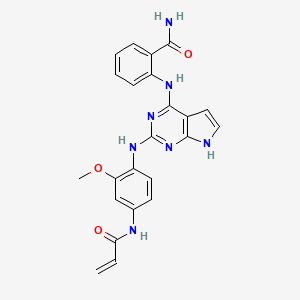
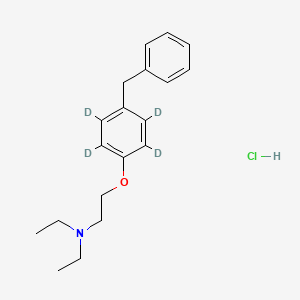
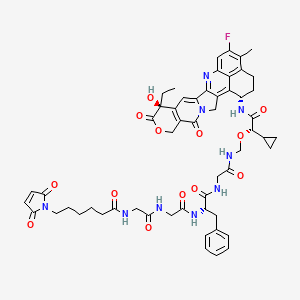
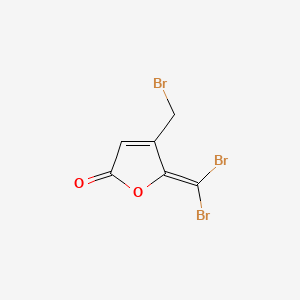
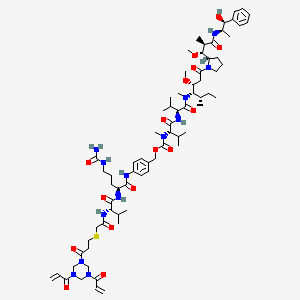
![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)
